- Selective Oxidation of Alcohols with Alkali Metal Bromides as Bromide Catalysts: Experimental Study of the Reaction MechanismJournal of Organic Chemistry, 2014, 79(13), 6094-6104,
Cas no 938-16-9 (2,2-Dimethylpropiophenone)

2,2-Dimethylpropiophenone structure
Nom du produit:2,2-Dimethylpropiophenone
Numéro CAS:938-16-9
Le MF:C11H14O
Mégawatts:162.228263378143
MDL:MFCD00008844
CID:83233
PubChem ID:24856959
2,2-Dimethylpropiophenone Propriétés chimiques et physiques
Nom et identifiant
-
- 2,2-Dimethyl-1-phenylpropan-1-one
- 2,2-Dimethylpropiophenone~Pivalophenone
- alpha,alpha,alpha-Trimethylacetophenone
- 2,2-Dimethylpropiophenone
- 2,2-Dimethyl-1-phenyl-1-propanone (ACI)
- Pivalophenone (6CI, 7CI, 8CI)
- 1-Phenyl-2,2-dimethyl-1-propanone
- 2,2,2-Trimethylacetophenone
- Phenyl tert-butyl ketone
- tert-Butyl phenyl ketone
- α,α,α-Trimethylacetophenone
- α,α-Dimethylpropiophenone
- CS-0089440
- t-butyl phenyl ketone
- NS00014923
- .alpha.,.alpha.-Dimethylpropiophenone
- 938-16-9
- 5-METHYL-5-NITRO-HEXAN-2-OL
- A844714
- Q27271899
- NCGC00257286-01
- AS-61168
- EN300-49138
- 2,2-Dimethylpropiophenone 98%
- AKOS009157738
- 2,2-Dimethylpropiophenone, 98%
- AI3-11505
- 1-Propanone,2,2-dimethyl-1-phenyl-
- D97414
- EINECS 213-338-0
- MFCD00008844
- DTXCID3028184
- Tox21_303564
- 2,2-Dimethyl-1-phenyl-1-propanone
- DTXSID1048209
- SCHEMBL226691
- UNII-96BA178UNX
- DB-057435
- 96BA178UNX
- 2,2-dimethyl-1-phenyl-propan-1-one
- CAS-938-16-9
- 1-Propanone, 2,2-dimethyl-1-phenyl-
- t-BuBz
- InChI=1/C11H14O/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8H,1-3H
- Pivalophenone
- CHEMBL479495
-
- MDL: MFCD00008844
- Piscine à noyau: 1S/C11H14O/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8H,1-3H3
- La clé Inchi: OECPUBRNDKXFDX-UHFFFAOYSA-N
- Sourire: O=C(C(C)(C)C)C1C=CC=CC=1
- BRN: 1906460
Propriétés calculées
- Qualité précise: 162.10400
- Masse isotopique unique: 162.104
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 12
- Nombre de liaisons rotatives: 2
- Complexité: 158
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 17.1A^2
- Charge de surface: 0
- Nombre d'tautomères: Rien du tout
- Le xlogp3: Rien du tout
Propriétés expérimentales
- Couleur / forme: Pas encore déterminé
- Dense: 0.97 g/mL at 25 °C(lit.)
- Point d'ébullition: 219-222 °C(lit.)
- Point d'éclair: Température Fahrenheit: 188.6°f< br / >Degrés Celsius: 87 ° C< br / >
- Indice de réfraction: n20/D 1.508(lit.)
- Coefficient de répartition de l'eau: Not miscible with water.
- Le PSA: 17.07000
- Le LogP: 2.91540
- Solubilité: Pas encore déterminé
2,2-Dimethylpropiophenone Informations de sécurité
-
Symbolisme:
- Mot signal:Warning
- Description des dangers: H315-H319-H335
- Déclaration d'avertissement: P261-P305+P351+P338
- Wgk Allemagne:3
- Code de catégorie de danger: 36/37/38
- Instructions de sécurité: S26-S36
- Carte FOCA taille f:10
-
Identification des marchandises dangereuses:
- Terminologie du risque:R36/37/38
2,2-Dimethylpropiophenone Données douanières
- Code HS:2914399090
- Données douanières:
Code douanier chinois:
2914399090Résumé:
2914399090. Autres cétones aromatiques ne contenant pas d'autres groupes oxygénés. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 5,5%. Tarif général: 30,0%
Éléments de déclaration:
Nom du produit, contenu des ingrédients, utilisation, Déclaration d'acétone emballage
Résumé:
2914399090. Autres cétones aromatiques ne possédant pas d'autres fonctions oxygénées. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 5,5%. Droits généraux: 30,0%
2,2-Dimethylpropiophenone PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AS-61168-5MG |
2,2-dimethyl-1-phenylpropan-1-one |
938-16-9 | >97% | 5mg |
£46.00 | 2025-02-09 | |
abcr | AB178608-1 g |
2,2,2-Trimethylacetophenone, 97%; . |
938-16-9 | 97% | 1g |
€58.00 | 2022-03-04 | |
abcr | AB178608-25 g |
2,2,2-Trimethylacetophenone, 97%; . |
938-16-9 | 97% | 25g |
€372.00 | 2022-03-04 | |
Enamine | EN300-49138-5.0g |
2,2-dimethyl-1-phenylpropan-1-one |
938-16-9 | 95% | 5g |
$98.0 | 2023-06-04 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D916329-5g |
2,2-Dimethylpropiophenone |
938-16-9 | 97% | 5g |
¥1,431.00 | 2022-01-10 | |
Cooke Chemical | BD0439353-1g |
2,2,2-Trimethylacetophenone |
938-16-9 | 97% | 1g |
RMB 208.80 | 2025-02-21 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L08729-25g |
2,2,2-Trimethylacetophenone, 97% |
938-16-9 | 97% | 25g |
¥7044.00 | 2023-03-01 | |
Apollo Scientific | OR3517-25g |
2,2-Dimethylpropiophenone |
938-16-9 | 98% | 25g |
£418.00 | 2025-02-19 | |
Fluorochem | 203963-5g |
2,2-dimethylpropiophenone |
938-16-9 | 98% | 5g |
£143.00 | 2022-03-01 | |
abcr | AB178608-5g |
2,2,2-Trimethylacetophenone, 97%; . |
938-16-9 | 97% | 5g |
€139.00 | 2024-04-16 |
2,2-Dimethylpropiophenone Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Potassium bromide Solvents: Acetonitrile , Water ; 4 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium thiosulfate Solvents: Water
Référence
Synthetic Routes 2
Synthetic Routes 3
Conditions de réaction
1.1 Catalysts: Cesium carbonate , 4H-Cycloheptathiazolium, 3-[2,6-bis(1-methylethyl)phenyl]-5,6,7,8-tetrahydro-, p… Solvents: Dimethyl sulfoxide ; 4 h, 60 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Référence
- N-Heterocyclic Carbene-Catalyzed Decarboxylative Alkylation of AldehydesJournal of the American Chemical Society, 2019, 141(9), 3854-3858,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Oxygen Catalysts: Sodium nitrite , 2,6-Diazatricyclo[3.3.1.13,7]decane-2,6-diylbis(oxy) Solvents: Acetic acid , Water ; 8 h, rt
Référence
- Alcohol oxidation catalysts containing 2-azaadamantan-N-oxyls and oxidation of alcohols using them, World Intellectual Property Organization, , ,
Synthetic Routes 5
Synthetic Routes 6
Synthetic Routes 7
Conditions de réaction
1.1 Solvents: Dimethyl sulfide
Référence
- New copper chemistry. Part 15. Organocopper reagents in dimethyl sulfideTetrahedron, 1989, 45(2), 425-34,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Sodium bicarbonate , Bis(trifluoroacetoxy)iodobenzene Catalysts: 1-Pyrrolidinyloxy, 2,5-bis(methoxycarbonyl)-2,5-dimethyl-, (2R,5R)-rel- Solvents: Dichloromethane , Water ; 3 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
Référence
- Chemoselective Oxidation of p-Methoxybenzyl Ethers by an Electronically Tuned Nitroxyl Radical CatalystOrganic Letters, 2020, 22(14), 5486-5490,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Tetrabutylammonium hydrogen sulfate , Benzenesulfonic acid, 5-[[[(1S)-2-amino-1-methyl-2-oxoethyl]amino]carbonyl]-2-io… (polystyrene resin-supported) Solvents: Acetonitrile ; 18 h, 70 °C
Référence
- Oxidation of secondary alcohols using solid-supported hypervalent iodine catalystsGreen Chemistry, 2019, 21(21), 5896-5903,
Synthetic Routes 10
Conditions de réaction
1.1 Reagents: Oxygen Catalysts: Sodium acetate , Palladium diacetate , Benzoic acid, 3,5-bis(1H-1,2,4-triazol-1-ylmethyl)-, methyl ester Solvents: Polyethylene glycol ; rt; 96 h, 1 atm, 120 °C; 120 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
Référence
- Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole systemRSC Advances, 2015, 5(125), 103210-103217,
Synthetic Routes 11
Conditions de réaction
1.1 Reagents: Cesium carbonate Catalysts: 4H-Cycloheptathiazolium, 3-[2,6-bis(1-methylethyl)phenyl]-5,6,7,8-tetrahydro-, p… Solvents: Dimethyl sulfoxide ; 4 h, 60 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Référence
- Direct Synthesis of Dialkyl Ketones from Aliphatic Aldehydes through Radical N-Heterocyclic Carbene CatalysisACS Catalysis, 2020, 10(15), 8524-8529,
Synthetic Routes 12
Conditions de réaction
1.1 Reagents: Oxygen Catalysts: 2-Azoniatricyclo[3.3.1.13,7]decane, 5-fluoro-2-oxo-, nitrate (1:1) Solvents: Acetic acid ; 0.5 h, rt
1.2 Reagents: Sodium carbonate , Sodium sulfite Solvents: Diethyl ether , Water
1.2 Reagents: Sodium carbonate , Sodium sulfite Solvents: Diethyl ether , Water
Référence
- Highly Efficient, Organocatalytic Aerobic Alcohol OxidationJournal of the American Chemical Society, 2011, 133(17), 6497-6500,
Synthetic Routes 13
Conditions de réaction
1.1 Reagents: Potassium carbonate , Bis(trifluoroacetoxy)iodobenzene Catalysts: 1-Pyrrolidinyloxy, 2,5-bis(methoxycarbonyl)-2,5-dimethyl-, (2R,5R)-rel- Solvents: Dichloromethane ; 45 min, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
Référence
- Chemoselective Oxidation by Electronically Tuned Nitroxyl Radical CatalystsAngewandte Chemie, 2013, 52(31), 8093-8097,
Synthetic Routes 14
Conditions de réaction
1.1 Reagents: Potassium carbonate , Bis(trifluoroacetoxy)iodobenzene Catalysts: 1-Pyrrolidinyloxy, 2,5-bis(methoxycarbonyl)-2,5-dimethyl-, (2R,5R)-rel- Solvents: Dichloromethane ; 25 min, rt
Référence
- Oxidation catalysts containing N-oxyl compounds, Japan, , ,
Synthetic Routes 15
Conditions de réaction
1.1 Reagents: m-Chloroperbenzoic acid Catalysts: (SP-5-31)-Carbonyl[5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-21H,23H-porp… Solvents: Bromotrichloromethane , Water ; 60 °C
1.2 Reagents: Oxygen Catalysts: Tetrabutylammonium hydroxide Solvents: Bromotrichloromethane , Water ; 15 min, 90 °C; 24 h, 1 atm, 90 °C
1.2 Reagents: Oxygen Catalysts: Tetrabutylammonium hydroxide Solvents: Bromotrichloromethane , Water ; 15 min, 90 °C; 24 h, 1 atm, 90 °C
Référence
- The aerobic oxidation of alcohols with a ruthenium porphyrin catalyst in organic and fluorinated solventsOrganic & Biomolecular Chemistry, 2008, 6(11), 1961-1965,
Synthetic Routes 16
Conditions de réaction
1.1 Catalysts: Trimethylaluminum Solvents: Toluene ; 0.5 h, rt
1.2 Reagents: 2,6-Dichlorobenzaldehyde ; 4 h, rt
1.2 Reagents: 2,6-Dichlorobenzaldehyde ; 4 h, rt
Référence
- Efficient and selective Al-catalyzed alcohol oxidation via Oppenauer chemistryJournal of the American Chemical Society, 2006, 128(39), 12596-12597,
Synthetic Routes 17
Conditions de réaction
1.1 Reagents: Sodium bicarbonate , Sodium hypochlorite , Potassium bromide Catalysts: 3-Methyl-4-oxa-5-azatricyclo[4.3.1.13,8]undecane Solvents: Dichloromethane , Water ; 0 °C; 20 min, 0 °C
Référence
- Alkoxyamine compound as catalyst for oxidation of alcohol, Japan, , ,
Synthetic Routes 18
Conditions de réaction
1.1 Reagents: Cesium carbonate , Oxygen Catalysts: Gold Solvents: Toluene ; 25 h, rt
Référence
- Recyclable gold nanoparticle catalyst for the aerobic alcohol oxidation and C-C bond forming reaction between primary alcohols and ketones under ambient conditionsTetrahedron, 2009, 65(7), 1461-1466,
Synthetic Routes 19
Conditions de réaction
1.1 Reagents: Oxygen Catalysts: Sodium nitrite , 2,6-Diazatricyclo[3.3.1.13,7]decane-2,6-diylbis(oxy) Solvents: Acetic acid ; 8 h, rt
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Diethyl ether , Water
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Diethyl ether , Water
Référence
- Mechanistic Insight into Aerobic Alcohol Oxidation Using NOx-Nitroxide Catalysis Based on Catalyst Structure-Activity RelationshipsJournal of Organic Chemistry, 2014, 79(21), 10256-10268,
Synthetic Routes 20
Conditions de réaction
1.1 Reagents: Iodosylbenzene Catalysts: (SP-5-13)-Chloro[[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[4,6-dichl… Solvents: Acetonitrile ; 2 h, rt
Référence
- A mild and efficient oxidation of alcohols to ketones with iodosobenzene/(salen) manganese complexSynthetic Communications, 2003, 33(22), 3961-3967,
2,2-Dimethylpropiophenone Raw materials
- 1-[(2,2-Dimethyl-1-phenylpropoxy)methyl]-4-methoxybenzene
- 1H-ISOINDOLE-1,3(2H)-DIONE, 2-(2,2-DIMETHYL-1-OXOPROPOXY)-
- 2,2-Dimethyl-1-phenyl-1-propanol
- Benzoyl chloride
- Benzaldehyde
- Cuprate(1-), iodophenyl-, lithium (1:1)
2,2-Dimethylpropiophenone Preparation Products
2,2-Dimethylpropiophenone Littérature connexe
-
1. Ruthenium/base-catalyzed ortho-selective C–H arylation of acylarenes with halogenated arylboronatesTetsuya Yamamoto,Tetsu Yamakawa RSC Adv. 2015 5 105829
-
Masanori Shigeno,Akihisa Kajima,Kunihito Nakaji,Kanako Nozawa-Kumada,Yoshinori Kondo Org. Biomol. Chem. 2021 19 983
-
Aleksandra Zió?kowska,Natalia Szynkiewicz,?ukasz Ponikiewski Inorg. Chem. Front. 2021 8 3851
-
Qing-Zhong Zheng,Yu-Feng Liang,Chong Qin,Ning Jiao Chem. Commun. 2013 49 5654
-
5. Use of zeolites for greener and more para-selective electrophilic aromatic substitution reactionsKeith Smith,Gamal A. El-Hiti Green Chem. 2011 13 1579
938-16-9 (2,2-Dimethylpropiophenone) Produits connexes
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- 611-70-1(Isobutyrophenone)
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- 16819-79-7(2-Methyl-1-phenylbutan-1-one)
- 2228696-88-4(1-(2-methoxy-4-nitrophenyl)-2-methylpropan-2-amine)
- 1184363-23-2(2-(2-fluoro-4-methoxyphenyl)benzoic acid)
- 2137779-00-9(1-Propanol, 2-[[(3-amino-2,6-dimethylphenyl)methyl]amino]-)
- 2171744-54-8(2-{4-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-1,4-diazepan-1-yl}acetic acid)
- 2229518-10-7({4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}methanethiol)
- 119340-91-9(2-(prop-2-yn-1-ylsulfanyl)ethan-1-amine hydrochloride)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:938-16-9)2,2,2-Trimethylacetophenone

Pureté:99%
Quantité:25g
Prix ($):426.0